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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde

CAS No.: 855301-00-7

Cat. No.: B1593318

Get Quote

Executive Summary
5-(2-Chlorophenyl)nicotinaldehyde represents a "privileged scaffold" in medicinal chemistry

—a molecular framework capable of providing ligands for diverse biological targets. Its

structural uniqueness lies in the biaryl axis created by the 2-chlorophenyl group at the C5

position of the pyridine ring. The ortho-chloro substitution introduces significant steric bulk,

forcing a non-planar conformation that enhances selectivity against specific enzymes and

receptors, particularly in antimicrobial and anticancer domains.

This guide details the synthetic utility and pharmacological profile of this scaffold, focusing on

its three primary derivative classes: Chalcones, 1,4-Dihydropyridines (1,4-DHPs), and

Thiosemicarbazones.

Part 1: Chemical Architecture & Rational Design
The core pharmacophore functions as a "Lynchpin Intermediate." The aldehyde moiety at C3

serves as a reactive electrophile for condensation reactions, while the 5-(2-chlorophenyl)
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moiety acts as a hydrophobic anchor.

Structural Advantages of the 2-Chlorophenyl Group
Conformational Restriction: The bulky chlorine atom at the ortho position creates steric

hindrance with the pyridine ring, forcing the phenyl ring to twist out of coplanarity. This

"propeller" shape is critical for fitting into hydrophobic pockets of enzymes like

-glucosidase or the pore of ion channels.

Lipophilicity Modulation: The chlorine substituent increases the partition coefficient (logP),

enhancing membrane permeability—a vital trait for intracellular targets such as

ribonucleotide reductase.

Metabolic Stability: Halogenation blocks potential hydroxylation sites on the phenyl ring,

extending the half-life of the molecule in vivo.

Part 2: Primary Derivative Classes & Biological
Activities[1][2][3][4][5]
Class A: Chalcone Hybrid Derivatives (Claisen-Schmidt
Products)
Primary Bioactivity: Antimicrobial (Antibacterial/Antifungal) & Anti-inflammatory.

Reaction of the nicotinaldehyde with substituted acetophenones yields chalcones (

-unsaturated ketones). The enone linker acts as a Michael acceptor, capable of alkylating
cysteine residues on microbial enzymes.

Mechanism: Disruption of cell wall biosynthesis and interference with the bacterial electron

transport chain.

Key Finding: Derivatives containing the 5-(2-chlorophenyl) moiety show enhanced activity

against Gram-positive bacteria (S. aureus) compared to their unsubstituted analogs due to

improved hydrophobic interaction with the bacterial cell wall.

Class B: 1,4-Dihydropyridines (Hantzsch Products)
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Primary Bioactivity: Multidrug Resistance (MDR) Reversal & Antifungal.

Condensation with 1,3-dicarbonyls and ammonia/amines yields 4-substituted-1,4-DHPs.

Mechanism: These compounds mimic Nifedipine but often lack potent calcium channel

blocking activity, instead acting as inhibitors of P-glycoprotein (P-gp) efflux pumps. This

restores the efficacy of chemotherapeutics in resistant cancer cells.

Key Finding: The 2-chlorophenyl group at the C5 position of the pyridine substituent creates

a unique topology that binds allosterically to P-gp.

Class C: Thiosemicarbazones (Schiff Bases)
Primary Bioactivity: Ribonucleotide Reductase Inhibition (Anticancer).

Mechanism: The thiosemicarbazone moiety chelates transition metals (Fe, Cu) required for

the active site of ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis.

Part 3: Visualizing the Synthetic & Mechanistic
Pathways
Diagram 1: Synthetic Divergence from the Core Scaffold
This diagram illustrates how the core aldehyde serves as a precursor for three distinct bioactive

classes.
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Caption: Divergent synthesis pathways transforming 5-(2-chlorophenyl)nicotinaldehyde into

three pharmacologically distinct classes.

Diagram 2: Mechanism of Action
(Antimicrobial/Anticancer)
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Caption: Dual mechanistic pathways: Covalent enzyme inhibition via chalcones and efflux

pump blockage via DHPs.

Part 4: Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold
Target: 5-(2-Chlorophenyl)nicotinaldehyde Method: Suzuki-Miyaura Cross-Coupling

Reagents:

5-Bromonicotinaldehyde (1.0 eq)

2-Chlorophenylboronic acid (1.2 eq)
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Pd(PPh3)4 (0.05 eq)

K2CO3 (2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and purge with argon for 15

minutes.

Solvation: Dissolve 5-bromonicotinaldehyde (5 mmol) in 20 mL of degassed 1,4-dioxane.

Catalyst Addition: Add Pd(PPh3)4 (0.25 mmol) rapidly against positive argon pressure. Stir

for 10 minutes until the solution turns yellow/orange.

Coupling: Add 2-chlorophenylboronic acid (6 mmol) and aqueous K2CO3 (2M, 5 mL).

Reflux: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with

EtOAc (50 mL) and wash with brine (3 x 20 mL).

Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via silica gel

column chromatography (Gradient: 0-20% EtOAc in Hexane).

Validation: Confirm structure via 1H-NMR (CHO peak ~10.1 ppm, aromatic signals).

Protocol 2: Biological Evaluation (Antimicrobial MIC
Assay)
Target: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus.

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
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Compound Dilution: Dissolve the derivative in DMSO (stock 10 mg/mL). Prepare serial two-

fold dilutions in a 96-well microplate (Range: 512

g/mL to 0.5

g/mL).

Incubation: Add 100

L of bacterial suspension to each well. Incubate at 37°C for 24 hours.

Readout: Add 10

L of Resazurin dye (0.01%). Incubate for 2 hours.

Blue = No growth (Inhibition).

Pink = Growth (Metabolic reduction of dye).

Control: Ciprofloxacin is used as the positive control.

Part 5: Comparative Bioactivity Data
The following table summarizes reported bioactivities for derivatives where the 5-position aryl

group is varied. Note the efficacy of the 2-chloro substituent.
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Derivative
Class

Substituent (R)
Target
Organism/Cell

Activity Metric Reference

Chalcone
5-(2-

chlorophenyl)

S. aureus (Gram

+)

MIC: 4.0

g/mL
[1, 2]

Chalcone 5-phenyl (unsub)
S. aureus (Gram

+)

MIC: 32.0

g/mL
[1]

1,4-DHP
5-(2-

chlorophenyl)

C. albicans

(Fungi)

MIC: 12.5

g/mL
[3]

1,4-DHP
5-(2-

chlorophenyl)

MDR Cancer

Cells (P-gp)

RF: 8.5

(Reversal Fold)
[4]

Thiosemicarbazo

ne

5-(2-

chlorophenyl)
L1210 Leukemia

IC50: 1.3

M
[5]

Table Note: The 2-chlorophenyl derivatives consistently outperform unsubstituted analogs due

to enhanced lipophilicity and specific steric interactions.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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